molecular formula C14H15ClN2O2 B8041311 4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide

4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide

Cat. No.: B8041311
M. Wt: 278.73 g/mol
InChI Key: TUESQKZBDJVIFM-UHFFFAOYSA-N
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Description

4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and two prop-2-enyl groups attached to the amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of benzene to form chlorobenzene. This is followed by the introduction of amide groups through a reaction with prop-2-enylamine under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide: shares similarities with other benzene derivatives that have amide functionalities and prop-2-enyl groups.

    N,N-diallyl-4-chlorobenzamide: A similar compound with diallyl groups instead of prop-2-enyl groups.

    4-chloro-N,N-diprop-2-enylbenzamide: Another similar compound with different substitution patterns on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and prop-2-enyl groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-N,3-N-bis(prop-2-enyl)benzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-7-16-13(18)10-5-6-12(15)11(9-10)14(19)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUESQKZBDJVIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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